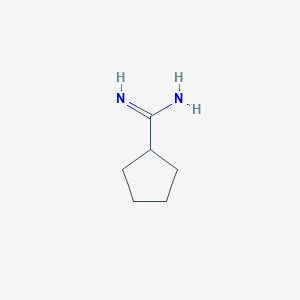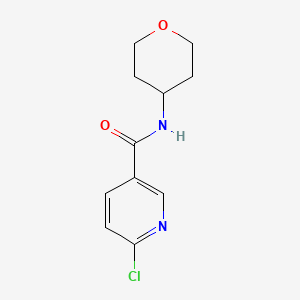
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide is a chemical compound with the CAS Number: 1101793-11-6 . It has a molecular weight of 240.69 . The IUPAC name for this compound is 6-chloro-N-tetrahydro-2H-pyran-4-ylnicotinamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide is1S/C11H13ClN2O2/c12-10-2-1-8 (7-13-10)11 (15)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2, (H,14,15) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 240.69 .Aplicaciones Científicas De Investigación
Synthesis and Computational Studies
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide and related compounds have been synthesized through a multi-component reaction, facilitating a study into their structure and properties. These compounds were characterized using various techniques, including FT-IR, NMR, and X-ray diffraction, laying the groundwork for understanding their molecular behavior and potential applications. Computational chemistry methods further investigated these compounds, offering insights into their nonlinear optical (NLO) properties and interactions with biological targets such as tubulin, hinting at their potential in anticancer research due to their ability to interfere with tubulin polymerization (Jayarajan et al., 2019).
Material Science Applications
In the realm of material science, 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide derivatives have been explored for their luminescence properties when bound to lanthanide ions. These studies have demonstrated that certain derivatives can significantly enhance the emission of these ions, suggesting potential applications in the development of new luminescent materials. The efficiency of these processes varies with the structure of the derivative, pointing to the importance of molecular design in optimizing material properties for specific applications (Tigaa et al., 2017).
Antimicrobial and Antifungal Agents
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide derivatives have also been synthesized and evaluated for their antimicrobial and antifungal activities. This research has led to the identification of several compounds with broad-spectrum antibacterial properties that are comparable to established antibiotics like Ampicillin and Gentamicin. Additionally, certain derivatives have shown potent antifungal activity against Aspergillus fumigatus, comparable to the reference drug Amphotericin B. These findings underscore the potential of these compounds as foundational structures for developing new antimicrobial and antifungal agents (El-Sehrawi et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-2-1-8(7-13-10)11(15)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGYCHGJLRAPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)
![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)
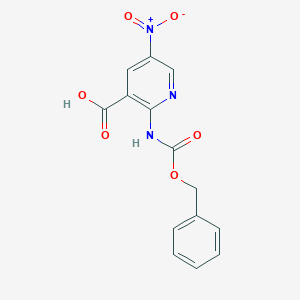


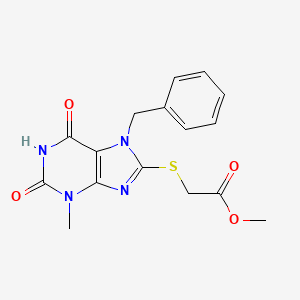
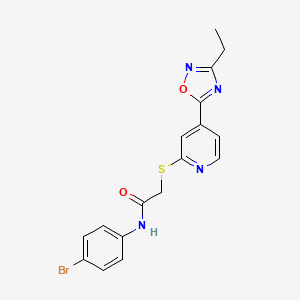

![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)
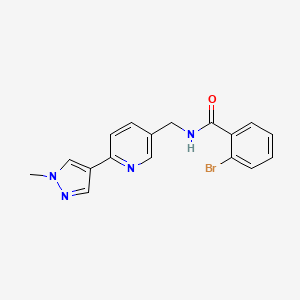
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554752.png)
![Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2554755.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2554757.png)
